molecular formula C22H34O4 B14067019 2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate CAS No. 100226-58-2

2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate

Cat. No.: B14067019
CAS No.: 100226-58-2
M. Wt: 362.5 g/mol
InChI Key: PAIUXEIIHOIUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate is an acrylate ester derivative of ethoxylated nonylphenol. Its structure features a nonylphenol group (a branched or linear C₉ alkyl chain attached to a phenol ring) linked via two ethylene oxide (EO) units to a prop-2-enoate (acrylate) moiety. This compound is primarily used as a reactive monomer in polymer synthesis, particularly in UV-curable coatings, adhesives, and resins, where its acrylate group enables cross-linking .

The ethoxylate chain enhances water solubility, while the acrylate group introduces reactivity, distinguishing it from non-reactive nonylphenol ethoxylate surfactants like NONOXYNOL-4 .

Properties

CAS No.

100226-58-2

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

2-[2-(4-nonylphenoxy)ethoxy]ethyl prop-2-enoate

InChI

InChI=1S/C22H34O4/c1-3-5-6-7-8-9-10-11-20-12-14-21(15-13-20)25-18-16-24-17-19-26-22(23)4-2/h4,12-15H,2-3,5-11,16-19H2,1H3

InChI Key

PAIUXEIIHOIUCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate typically involves the esterification of acrylic acid with a nonylphenol ethoxylate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or ion exchange resin. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The crude ester obtained from the reaction is purified through processes such as distillation and extraction to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:

    Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and nonylphenol ethoxylate.

    Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

    Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.

    Hydrolysis: Catalyzed by acids like hydrochloric acid or bases like sodium hydroxide under aqueous conditions.

    Addition Reactions: Typically carried out in the presence of a catalyst such as a Lewis acid or base.

Major Products Formed

Scientific Research Applications

2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the double bonds in the acrylate group, which react with free radicals to initiate polymerization. The pathways involved include free radical polymerization and cross-linking reactions, leading to the formation of durable and stable polymeric materials .

Comparison with Similar Compounds

Structural Analogues

2.1.1. Nonylphenol Ethoxylates (NPEs)

  • Example: NONOXYNOL-4 (2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethanol) Key Differences:
  • Functional Group: NPEs terminate in a hydroxyl group, making them non-reactive surfactants. In contrast, 2-[2-(4-nonylphenoxy)ethoxy]ethyl prop-2-enoate has an acrylate group, enabling polymerization.
  • Applications : NPEs are used in detergents and emulsifiers, whereas the acrylate derivative is employed in polymer matrices .
  • Regulatory Status: NPEs are restricted due to environmental toxicity; the acrylate may face similar scrutiny if degradation releases nonylphenol .

Trimethylolpropane Ethoxylate Diacrylate ()

  • Structure : Trimethylolpropane core with ethoxylate and acrylate groups.
    • Key Differences :
  • Hydrophobic Core: Trimethylolpropane vs. nonylphenol. The latter increases hydrophobicity and environmental persistence.
  • Functionality: The diacrylate structure enables higher cross-linking density compared to the monoacrylate target compound .

2.1.3. 2-[2-(Ethenyloxy)ethoxy]ethyl Prop-2-enoate (VEEA, )

  • Structure : Ethoxylate chain with a vinyl ether and acrylate group.
    • Key Differences :
  • Aromatic Group: Absence of nonylphenol reduces toxicity concerns but limits compatibility with hydrophobic substrates.
  • Reactivity : Vinyl ether groups introduce additional polymerization pathways (e.g., cationic curing) .
Physicochemical Properties
Property This compound NONOXYNOL-4 Trimethylolpropane Ethoxylate Diacrylate VEEA
Molecular Weight ~400–450 g/mol ~396 g/mol ~500–600 g/mol ~200 g/mol
Water Solubility Moderate (EO units enhance solubility) High Low to moderate High
Reactivity High (acrylate polymerization) Non-reactive High (diacrylate) High (dual vinyl/acrylate)
Environmental Impact High (nonylphenol degradation risk) High (restricted) Moderate (lower persistence) Low (no nonylphenol)
Regulatory and Environmental Considerations
  • Nonylphenol Derivatives: The target compound’s degradation into 4-nonylphenol (a SVHC under REACH) necessitates strict lifecycle management .
  • Alternatives : Compounds like VEEA () or trimethylolpropane acrylates () offer lower environmental risk but may lack performance in specific applications .

Biological Activity

2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate, commonly referred to as a nonionic surfactant, has gained attention due to its unique chemical properties and potential biological activities. This compound is primarily used in industrial applications but has also been studied for its interactions with biological systems.

The compound features a hydrophobic nonylphenol moiety and a hydrophilic ethylene oxide chain, which contributes to its surfactant properties. Its structure can be represented as follows:

C18H30O4\text{C}_{18}\text{H}_{30}\text{O}_4

This configuration allows it to interact with biological membranes, potentially altering membrane permeability and affecting cellular processes.

1. Membrane Interaction

Research indicates that this compound interacts with biological membranes, leading to alterations in permeability. This property is significant for applications such as cell lysis and protein extraction , where disruption of cellular integrity is required.

2. Toxicity and Environmental Impact

Despite its utility, the compound is classified as harmful to aquatic life with long-lasting effects due to its persistent, bioaccumulative, and toxic (PBT) properties. It has been noted for causing skin irritation and serious eye irritation upon contact, which necessitates careful handling in laboratory settings. The European Union has identified it as a Substance of Very High Concern (SVHC) due to its potential endocrine-disrupting properties.

Study 1: Surfactant Properties

A study focused on the surfactant properties of this compound demonstrated its effectiveness in enhancing the solubility of poorly soluble drugs. The compound was tested in various formulations across a wide pH range, showing stability and effectiveness in both aqueous and organic environments.

Study 2: Cellular Effects

Another research investigation explored the cellular effects of this compound on human cell lines. It was found that exposure led to significant changes in cell membrane integrity and viability, with implications for drug delivery systems where controlled release is critical.

Research Findings

Study FocusFindings
Membrane InteractionAlters permeability; effective for protein extraction
Toxicity AssessmentClassified as PBT; causes skin/eye irritation
Drug SolubilityEnhances solubility of poorly soluble drugs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.